Pgam1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

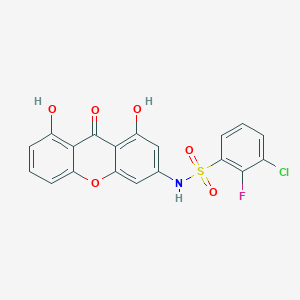

3-chloro-N-(1,8-dihydroxy-9-oxoxanthen-3-yl)-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClFNO6S/c20-10-3-1-6-15(18(10)21)29(26,27)22-9-7-12(24)17-14(8-9)28-13-5-2-4-11(23)16(13)19(17)25/h1-8,22-24H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMMZVQJPVUUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)NS(=O)(=O)C4=C(C(=CC=C4)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClFNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pgam1-IN-1: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a reprogrammed metabolism, famously characterized by the Warburg effect, where glycolysis is favored even in the presence of oxygen. This metabolic shift provides the necessary building blocks for rapid cell proliferation and survival. Phosphoglycerate mutase 1 (PGAM1), a key glycolytic enzyme, has emerged as a critical regulator in this process and a promising therapeutic target. PGAM1 catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Its upregulation in various cancers is associated with tumor growth, survival, and invasion.[1][2] Pgam1-IN-1 is a potent inhibitor of PGAM1, offering a targeted approach to disrupt cancer cell metabolism. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: Disrupting the Glycolytic Hub

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of PGAM1.[3] This inhibition leads to a metabolic bottleneck in the glycolytic pathway, causing a significant accumulation of the substrate 3-phosphoglycerate (3-PG) and a depletion of the product 2-phosphoglycerate (2-PG) within the cancer cell.[1][4] This perturbation of metabolite levels has profound downstream consequences on interconnected metabolic and signaling pathways.

Quantitative Effects of PGAM1 Inhibition

The inhibition of PGAM1 by compounds like this compound and the well-studied inhibitor PGMI-004A leads to measurable changes in cancer cell metabolism and proliferation.

| Parameter | Inhibitor | Cell Line | Effect | Reference |

| PGAM1 Inhibition | This compound | - | IC50: 6.4 μM | [3] |

| PGMI-004A | Purified PGAM1 | IC50: 13.1 μM | [1][4] | |

| Metabolite Levels | PGMI-004A | H1299 (Lung Cancer) | Increased 3-PG, Decreased 2-PG | [1][4] |

| Glycolysis | PGMI-004A | H1299 (Lung Cancer) | Significantly reduced lactate production | [1] |

| Cell Proliferation | PGMI-004A | Diverse cancer cell lines | Decreased cell proliferation | [2] |

| Tumor Growth (in vivo) | PGMI-004A | H1299 Xenograft | Significantly decreased tumor growth and size | [1][4] |

Signaling Pathways and Downstream Effects

The accumulation of 3-PG and depletion of 2-PG due to this compound activity triggers a cascade of events that collectively suppress cancer cell growth and biosynthesis.

Inhibition of the Pentose Phosphate Pathway (PPP)

A key consequence of 3-PG accumulation is the inhibition of the oxidative arm of the Pentose Phosphate Pathway (PPP). 3-PG directly binds to and inhibits 6-phosphogluconate dehydrogenase (6PGD), a critical enzyme in the PPP.[1] This pathway is essential for generating NADPH, which is required for antioxidant defense and the synthesis of nucleotides and fatty acids. By inhibiting the PPP, this compound compromises the cancer cell's ability to manage oxidative stress and synthesize essential macromolecules.

Disruption of Biosynthesis

The reduction in PPP flux directly impacts the synthesis of ribonucleotides, which are crucial for DNA and RNA synthesis.[1] Furthermore, the overall disruption of glycolysis limits the availability of precursors for amino acid and lipid synthesis, further hampering the anabolic processes required for rapid cell proliferation.

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

PGAM1 Enzyme Activity Assay

Objective: To determine the in vitro inhibitory activity of this compound on purified PGAM1 enzyme.

Methodology:

-

Purified recombinant human PGAM1 is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate, 3-phosphoglycerate.

-

The conversion of 3-PG to 2-PG is monitored over time. This can be coupled to a downstream enzymatic reaction that results in a change in absorbance or fluorescence, allowing for kinetic measurements.

-

The rate of the reaction at each inhibitor concentration is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Glycolysis Rate Assay (Extracellular Flux Analysis)

Objective: To measure the effect of this compound on the rate of glycolysis in live cancer cells.

Methodology:

-

Cancer cells are seeded in a specialized microplate (e.g., Seahorse XF plate).

-

The cells are treated with this compound or a vehicle control.

-

The Seahorse XF Analyzer is used to measure the extracellular acidification rate (ECAR), which is an indicator of lactate production and thus the rate of glycolysis.

-

Sequential injections of metabolic modulators (e.g., glucose, oligomycin, and 2-deoxyglucose) are used to determine basal glycolysis, glycolytic capacity, and non-glycolytic acidification.

Figure 2: Glycolysis Rate Assay Workflow.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 24, 48, 72 hours), a reagent such as CCK-8 or MTT is added to the wells.

-

This reagent is converted by metabolically active cells into a colored product, and the absorbance is measured using a microplate reader.

-

The absorbance is proportional to the number of viable cells, allowing for the determination of the effect of the inhibitor on cell proliferation.

siRNA-mediated Knockdown of PGAM1

Objective: To specifically reduce the expression of PGAM1 in cancer cells to validate its role in a particular phenotype.

Methodology:

-

Small interfering RNA (siRNA) molecules specifically targeting the mRNA of PGAM1 are designed and synthesized.

-

A transfection reagent is used to deliver the siRNA into the cancer cells.

-

A non-targeting siRNA is used as a negative control.

-

After incubation (typically 24-72 hours), the knockdown efficiency is verified at the mRNA level by quantitative real-time PCR (qRT-PCR) and at the protein level by Western blotting.

-

The phenotypic effects of PGAM1 knockdown (e.g., on cell proliferation, metabolism) are then assessed.

Non-Glycolytic Functions and Other Signaling Pathways

Recent research has uncovered non-glycolytic roles for PGAM1 in cancer progression, suggesting that the effects of this compound may extend beyond metabolic disruption. PGAM1 has been shown to promote cancer cell migration and metastasis through interactions with cytoskeletal proteins, a function that appears to be independent of its metabolic activity. Additionally, PGAM1 has been linked to other critical cancer-related signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways, indicating a broader role in tumor biology. Further investigation is needed to fully elucidate how this compound may impact these non-glycolytic functions.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells. By inhibiting the key glycolytic enzyme PGAM1, this compound effectively disrupts the central carbon metabolism, leading to a reduction in glycolysis, impairment of the pentose phosphate pathway, and a subsequent decrease in biosynthesis and cell proliferation. The well-defined mechanism of action, supported by robust preclinical data, positions PGAM1 inhibitors as a promising class of anti-cancer agents. Further research into the non-glycolytic roles of PGAM1 and the in vivo efficacy and safety of this compound will be crucial for its clinical translation. This technical guide provides a foundational understanding for researchers and drug developers working to advance this innovative approach to cancer therapy.

References

- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

The Role of Pgam1-IN-1 in Glycolysis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate mutase 1 (PGAM1) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Its upregulation is a common feature in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Pgam1-IN-1, a small molecule inhibitor of PGAM1, and its role in the inhibition of glycolysis. We will explore its mechanism of action, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for its characterization. This guide also includes a comparative analysis with other known PGAM1 inhibitors to provide a broader context for drug development professionals.

Introduction: PGAM1 as a Therapeutic Target

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming supports rapid cell proliferation and tumor growth, making glycolytic enzymes attractive targets for cancer therapy.[1][2] PGAM1, a key enzyme in this pathway, is frequently overexpressed in a multitude of human cancers, and its elevated expression often correlates with poor prognosis.[3][4] Inhibition of PGAM1 disrupts the glycolytic flux, leading to an accumulation of the substrate 3-PG and a depletion of the product 2-PG. This disruption not only hampers energy production but also affects downstream anabolic pathways that are crucial for cancer cell growth, such as the pentose phosphate pathway (PPP) and serine biosynthesis.[5] this compound is a potent and specific inhibitor of PGAM1, representing a promising lead compound for the development of novel anti-cancer therapeutics.[6]

This compound: Mechanism of Action

This compound belongs to a class of N-xanthone benzenesulfonamides that have been identified as novel PGAM1 inhibitors. While the precise binding mode of this compound is yet to be fully elucidated, structural and biochemical analyses of similar allosteric inhibitors, such as KH3, suggest that it likely binds to an allosteric pocket at the gate of the substrate entrance, rather than directly competing with the substrate at the active site.[3][7] This allosteric inhibition mechanism prevents the conformational changes required for the catalytic activity of PGAM1.[8][9] By binding to this allosteric site, this compound effectively locks the enzyme in an inactive state, leading to the inhibition of the conversion of 3-PG to 2-PG.

Quantitative Data on PGAM1 Inhibitors

The inhibitory potential of this compound and other notable PGAM1 inhibitors has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for easy comparison.

| Inhibitor | IC50 (PGAM1 Enzyme) | Cell Proliferation IC50 (H1299 cells) | Binding Affinity (Kd) | Reference |

| This compound | 6.4 µM | 14.1 ± 1.9 µM | Not Reported | [6] |

| PGMI-004A | 13.1 µM | Not Reported for H1299 | 7.2 ± 0.7 µM | [10] |

| KH3 | 105 nM | Not Reported for H1299 | 890 nM | [11] |

Table 1: Inhibitory activity and binding affinity of selected PGAM1 inhibitors.

| Inhibitor | Cell Line | EC50 (Cell Proliferation) | Reference |

| KH3 | SW1990 | 0.70 µM | [11] |

| KH3 | PANC-1 | 0.27 µM | [11] |

| KH3 | AsPC-1 | Not Reported | [11] |

| KH3 | MIA PaCa-2 | Not Reported | [11] |

| KH3 | Primary Pancreatic Cancer Cells | 0.22 - 0.43 µM | [11] |

Table 2: Cell-based efficacy of the PGAM1 inhibitor KH3 in various pancreatic cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and other PGAM1 inhibitors.

PGAM1 Coupled Enzyme Activity Assay

This assay determines the enzymatic activity of PGAM1 by coupling its reaction to a series of subsequent enzymatic reactions that result in a measurable change in NADH absorbance.

Materials:

-

Recombinant human PGAM1

-

3-Phosphoglycerate (3-PG)

-

Enolase

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

NADH

-

ADP

-

2,3-bisphosphoglycerate (2,3-BPG)

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl

-

This compound or other test inhibitors

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the assay buffer and all reagents.

-

Prepare a reaction mixture containing the coupling enzymes and cofactors in the assay buffer. The final concentrations in the reaction should be approximately: 0.3 U/mL enolase, 0.5 U/mL pyruvate kinase, 0.6 U/mL lactate dehydrogenase, 0.2 mM NADH, 1.5 mM ADP, and 10 µM 2,3-BPG.[12]

-

Add the desired concentration of this compound or other inhibitors to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

-

Add the recombinant PGAM1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, 3-PG (e.g., to a final concentration of 1 mM).[12]

-

Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 10-20 minutes). The rate of NADH oxidation is proportional to the PGAM1 activity.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

H1299 Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the proliferation of the H1299 non-small cell lung cancer cell line.

Materials:

-

H1299 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed H1299 cells into 96-well plates at a density of approximately 3,000 cells per well in 100 µL of culture medium.[13]

-

Incubate the plates overnight to allow the cells to attach.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubate the plates for 48 hours.[13]

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[13]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Gently shake the plates for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed in this guide.

Caption: Inhibition of PGAM1 by this compound blocks glycolysis and downstream anabolic pathways.

Caption: Workflow for the PGAM1 coupled enzyme activity assay.

Caption: Workflow for the H1299 cell proliferation (MTT) assay.

Conclusion

This compound is a valuable chemical tool for studying the role of PGAM1 in cancer metabolism and serves as a promising scaffold for the development of novel anti-cancer drugs. Its ability to inhibit glycolysis and subsequently impact cancer cell proliferation underscores the potential of targeting metabolic pathways in oncology. The experimental protocols and comparative data presented in this guide are intended to facilitate further research and development in this critical area. Future studies should focus on elucidating the precise binding interactions of this compound with PGAM1, optimizing its pharmacokinetic properties, and evaluating its efficacy in preclinical in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. pnas.org [pnas.org]

- 4. An allosteric PGAM1 inhibitor effectively suppresses pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PGAM1 inhibitor KH3 | PGAM1 inhibitor | Probechem Biochemicals [probechem.com]

- 12. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay. [bio-protocol.org]

Pgam1-IN-1 and the Warburg Effect: A Technical Guide to a Novel Anti-Cancer Strategy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic reprogramming is a cornerstone of tumorigenesis, providing the necessary building blocks for rapid cell proliferation. Phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway, has emerged as a critical regulator of this process and a promising therapeutic target. This technical guide provides an in-depth overview of the PGAM1 inhibitor, Pgam1-IN-1, and its role in counteracting the Warburg effect in tumors. We present quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the underlying signaling pathways.

The Warburg Effect and the Central Role of PGAM1

The Warburg effect describes the metabolic shift of cancer cells towards aerobic glycolysis, where glucose is preferentially converted to lactate, rather than being fully oxidized in the mitochondria.[1][2] This seemingly inefficient process provides a proliferative advantage by shunting glycolytic intermediates into anabolic pathways for the synthesis of nucleotides, lipids, and amino acids necessary for biomass production.[3]

Phosphoglycerate mutase 1 (PGAM1) catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolytic pathway.[4][5] Upregulation of PGAM1 is a common feature in various human cancers and is linked to tumor growth, survival, and invasion.[4] By controlling the levels of 3-PG and 2-PG, PGAM1 not only regulates glycolytic flux but also coordinates with other biosynthetic pathways, such as the pentose phosphate pathway (PPP).[6][7]

This compound: A Potent Inhibitor of Glycolysis and Tumor Growth

This compound represents a class of small molecule inhibitors designed to specifically target the enzymatic activity of PGAM1. By binding to PGAM1, these inhibitors disrupt the glycolytic pathway, leading to a reduction in lactate production and a decrease in the anabolic processes that fuel cancer cell proliferation.[8] The inhibition of PGAM1 has been shown to sensitize cancer cells to conventional therapies like chemotherapy and radiotherapy.[8]

Quantitative Data on PGAM1 Inhibitors

The efficacy of PGAM1 inhibitors has been quantified in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for two prominent PGAM1 inhibitors, PGMI-004A and HKB99.

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| PGMI-004A | H1299 (Non-small cell lung cancer) | 13.1 | [9] |

| HKB99 | PC9 (Non-small cell lung cancer) | 0.58 | [4] |

| HKB99 | HCC827 (Non-small cell lung cancer) | 0.72 | [4] |

| HKB99 | H1975 (Non-small cell lung cancer) | 1.23 | [4] |

| HKB99 | A549 (Non-small cell lung cancer) | 2.15 | [4] |

Table 1: IC50 Values of PGAM1 Inhibitors in Cancer Cell Lines. This table provides a comparative overview of the potency of different PGAM1 inhibitors against various non-small cell lung cancer cell lines. HKB99 demonstrates significantly greater potency compared to PGMI-004A.[4][9]

| Condition | Parameter | Fold Change | Cell Line | Reference |

| PGAM1 Knockdown | Glycolytic Rate | Decrease | H1299 | [6] |

| PGAM1 Knockdown | Lactate Production | Decrease | H1299 | [6] |

| PGAM1 Knockdown | RNA Biosynthesis | Decrease | H1299 | [6] |

| PGAM1 Knockdown | Lipogenesis | Decrease | H1299 | [6] |

Table 2: Effects of PGAM1 Knockdown on Cellular Metabolism. This table illustrates the significant impact of reducing PGAM1 expression on key metabolic pathways in H1299 lung cancer cells, highlighting its central role in the Warburg effect.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of PGAM1 inhibitors.

PGAM1 Activity Assay

This assay measures the enzymatic activity of PGAM1 by coupling the conversion of 3-PG to 2-PG with subsequent enzymatic reactions that result in a measurable change in NADH absorbance.

Materials:

-

Cell lysate

-

Reaction Buffer (100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl)

-

0.2 mM NADH

-

1.5 mM ADP

-

10 µM 2,3-bisphosphoglycerate

-

Lactate dehydrogenase (0.6 unit/ml)

-

Pyruvate kinase (0.5 unit/ml)

-

Enolase (0.3 unit/ml)

-

1 mM 3-phosphoglycerate

-

Microplate reader capable of measuring absorbance at 340 nm

Protocol:

-

Prepare cell lysates in a suitable lysis buffer.

-

In a 96-well plate, prepare a reaction mixture containing the reaction buffer, NADH, ADP, 2,3-bisphosphoglycerate, lactate dehydrogenase, pyruvate kinase, and enolase.

-

Add the cell lysate to the reaction mixture.

-

Initiate the reaction by adding 3-phosphoglycerate.

-

Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C.[10] The rate of NADH consumption is proportional to the PGAM1 activity.

Cell Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

PGAM1 inhibitor (e.g., this compound)

-

CCK-8 solution

-

Microplate reader capable of measuring absorbance at 450 nm

Protocol:

-

Seed cells in a 96-well plate at a density of 1x10³ to 1x10⁴ cells per well and incubate overnight.

-

Treat the cells with various concentrations of the PGAM1 inhibitor. Include a vehicle-only control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.

Western Blot for PGAM1 Expression

Western blotting is used to detect the levels of PGAM1 protein in cell lysates.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PGAM1 (e.g., Proteintech, 16126-1-AP, at a dilution of 1:1000)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Protocol:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PGAM1 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.[5]

Signaling Pathways and Visualizations

The expression and activity of PGAM1 are regulated by key oncogenic signaling pathways, placing it at a critical nexus of cancer cell metabolism and proliferation.

The Warburg Effect and PGAM1's Central Role

Caption: The central role of PGAM1 in the Warburg effect.

Mechanism of Action of this compound

Caption: this compound inhibits PGAM1, disrupting glycolysis.

Upstream Regulation of PGAM1 by PI3K/Akt/mTOR and HIF-1α

Caption: PGAM1 is a downstream effector of the PI3K/Akt/mTOR/HIF-1α pathway.

Conclusion and Future Directions

The inhibition of PGAM1 presents a promising therapeutic strategy to selectively target the metabolic vulnerabilities of cancer cells. This compound and similar inhibitors have demonstrated potent anti-proliferative effects by disrupting the Warburg effect. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug developers in this field. Future research should focus on the in vivo efficacy and safety of PGAM1 inhibitors, as well as their potential in combination therapies to overcome drug resistance and improve patient outcomes. The continued exploration of the non-glycolytic functions of PGAM1 may also unveil novel therapeutic avenues.

References

- 1. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression [jcancer.org]

- 2. assaygenie.com [assaygenie.com]

- 3. PGAM1 Inhibition Promotes HCC Ferroptosis and Synergizes with Anti‐PD‐1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sbyireview.com [sbyireview.com]

- 5. PGAM1 antibody (16126-1-AP) | Proteintech [ptglab.com]

- 6. Effects of Pgam1-mediated glycolysis pathway in Sertoli cells on Spermatogonial stem cells based on transcriptomics and energy metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. PGMI-004A | PGAM1 inhibitor | Probechem Biochemicals [probechem.com]

- 10. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Non-Glycolytic Functions of PGAM1 with Pgam1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme frequently overexpressed in various cancers, where it is known to regulate metabolic pathways to support rapid proliferation.[1][2][3] Emerging evidence, however, has unveiled critical non-glycolytic roles for PGAM1 in tumor progression, including the promotion of cell migration, invasion, and metastasis, independent of its metabolic activity.[3][4] These functions are mediated through interactions with signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR, and direct binding to cytoskeletal proteins.[4][5] Pgam1-IN-1 is a potent and specific small molecule inhibitor of PGAM1's enzymatic activity.[1] While direct studies employing this compound to investigate these non-glycolytic roles are not yet prevalent in the literature, its utility as a tool for such investigations is significant. This technical guide provides an in-depth overview of the non-glycolytic functions of PGAM1 and presents detailed experimental protocols that can be adapted for use with this compound to dissect these critical cancer-promoting activities.

Introduction: PGAM1 Beyond Glycolysis

While historically recognized for its catalytic role in converting 3-phosphoglycerate to 2-phosphoglycerate in glycolysis, PGAM1 has been shown to possess a multitude of non-glycolytic functions that are integral to cancer cell malignancy.[3] These functions often relate to cell motility and signaling, providing a rationale for targeting PGAM1 in cancer therapy beyond metabolic disruption.

Key non-glycolytic functions of PGAM1 include:

-

Regulation of Cell Migration and Invasion: Studies have demonstrated that knockdown of PGAM1 can significantly impair the migratory and invasive capabilities of cancer cells, a phenomenon observed to be independent of its impact on cell proliferation.[2][4]

-

Epithelial-Mesenchymal Transition (EMT): PGAM1 has been implicated in promoting EMT, a process critical for metastasis, by modulating the Wnt/β-catenin signaling pathway.[4]

-

Interaction with Cytoskeletal Proteins: A direct interaction between PGAM1 and α-smooth muscle actin (ACTA2) has been identified, which is independent of PGAM1's metabolic activity and plays a role in modulating actin filament assembly and cell motility.[6]

-

Modulation of Signaling Pathways: PGAM1 expression and activity are intertwined with major cancer-related signaling cascades, including the PI3K/Akt/mTOR pathway.[4]

This compound: A Tool for Investigating PGAM1 Function

This compound is a member of the N-xanthone benzenesulfonamide class of inhibitors designed to target PGAM1.[1] It exhibits potent inhibition of PGAM1's enzymatic activity and has been shown to reduce the proliferation of cancer cell lines.[1]

Table 1: this compound Inhibitory Activity [1]

| Target | IC50 (µM) | Cell Line | IC50 (µM) |

| PGAM1 Enzyme | 6.4 | H1299 (Lung Carcinoma) | 14.1 |

While the primary characterization of this compound focused on its anti-proliferative effects, likely linked to glycolytic inhibition, its specificity makes it a valuable chemical probe to explore the non-glycolytic functions of PGAM1. The following sections detail experimental approaches to achieve this.

Experimental Protocols for Investigating Non-Glycolytic Functions of PGAM1 with this compound

The following protocols are adapted from studies investigating the non-glycolytic roles of PGAM1 using other inhibitory methods (e.g., siRNA) and can be applied using this compound.

Cell Migration and Invasion Assays

These assays are fundamental to assessing the impact of PGAM1 inhibition on cell motility.

3.1.1. Transwell Migration Assay

-

Objective: To quantify the effect of this compound on the migratory capacity of cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., MDA-MB-231, Panc-1) in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media.

-

Add media supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treat cells in the upper chamber with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate for a period that allows for migration but minimizes proliferative effects (e.g., 24-48 hours).

-

Remove non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet).

-

Elute the stain and quantify the absorbance, or count the number of migrated cells in representative fields under a microscope.

-

3.1.2. Matrigel Invasion Assay

-

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

-

Methodology:

-

Coat the upper chamber of a Transwell insert with a layer of Matrigel to mimic the extracellular matrix.

-

Follow the same procedure as the Transwell migration assay (protocols 3.1.1.1 - 3.1.1.7). The Matrigel requires cells to actively degrade the matrix to invade, providing a measure of invasiveness.

-

Table 2: Representative Quantitative Data from PGAM1 Inhibition Studies (using siRNA)

| Cell Line | Inhibition Method | Assay | Result | Reference |

| Panc-1 | PGAM1 siRNA | Migration | >60% decrease | [2] |

| Panc-1 | PGAM1 siRNA | Invasion | >60% decrease | [2] |

| U87 | PGAM1 siRNA | Migration | Significant decrease | [7] |

| U87 | PGAM1 siRNA | Invasion | Significant decrease | [7] |

Analysis of Signaling Pathways

Western blotting is a key technique to determine how this compound affects signaling pathways implicated in PGAM1's non-glycolytic functions.

3.2.1. Western Blot for Wnt/β-catenin and PI3K/Akt/mTOR Pathways

-

Objective: To determine if this compound treatment alters the expression or phosphorylation status of key proteins in these pathways.

-

Methodology:

-

Culture cancer cells to sub-confluency and treat with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-catenin, E-cadherin, N-cadherin, Vimentin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an imaging system.

-

Normalize protein expression to a loading control (e.g., GAPDH, β-actin).

-

Investigation of Protein-Protein Interactions

Co-immunoprecipitation can be used to investigate if this compound disrupts the interaction of PGAM1 with its non-glycolytic binding partners.

3.3.1. Co-Immunoprecipitation of PGAM1 and ACTA2

-

Objective: To determine if this compound affects the interaction between PGAM1 and ACTA2.

-

Methodology:

-

Treat cells with this compound or vehicle control.

-

Lyse cells in a non-denaturing lysis buffer.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the lysate with an antibody against PGAM1 or ACTA2 overnight.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the protein complexes and analyze by Western blotting for the presence of the co-immunoprecipitated protein.

-

Visualizing PGAM1's Non-Glycolytic Network

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described.

References

- 1. The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors | MDPI [mdpi.com]

- 3. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PGAM1: a potential therapeutic target mediating Wnt/β-catenin signaling drives breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphoglycerate mutase 1 promotes cancer cell migration independent of its metabolic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Aden...: Ingenta Connect [ingentaconnect.com]

Pgam1-IN-1 as a Tool to Study Metabolic Reprogramming: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[1][2] This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation.[1][2] Phosphoglycerate mutase 1 (PGAM1), a key glycolytic enzyme, has emerged as a critical regulator in this process, making it an attractive target for therapeutic intervention.[3][4][5] This technical guide focuses on Pgam1-IN-1 (also referred to in scientific literature as PGMI-004A), a small molecule inhibitor of PGAM1, and its application as a tool to investigate and potentially reverse metabolic reprogramming in cancer.[6]

This compound offers a potent and specific means to probe the intricate connections between glycolysis and other key metabolic pathways, such as the pentose phosphate pathway (PPP) and serine biosynthesis. By inhibiting PGAM1, researchers can induce metabolic stress in cancer cells, leading to a reduction in proliferation and tumor growth, thereby providing a valuable model for studying the effects of metabolic disruption in cancer. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on cellular metabolism, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a selective inhibitor of the glycolytic enzyme PGAM1.[6] PGAM1 catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolytic pathway. By inhibiting PGAM1, this compound leads to an accumulation of the substrate 3-PG and a depletion of the product 2-PG within the cell. This targeted disruption has significant downstream consequences on cellular metabolism:

-

Inhibition of Glycolysis: The accumulation of 3-PG and depletion of 2-PG creates a bottleneck in the glycolytic pathway, leading to a decreased glycolytic rate and reduced production of lactate.

-

Suppression of the Pentose Phosphate Pathway (PPP): The elevated levels of 3-PG directly inhibit 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative branch of the PPP. This reduces the production of NADPH, which is crucial for antioxidant defense and macromolecular biosynthesis.

-

Alteration of Biosynthesis: The reduction in glycolytic flux and PPP activity limits the availability of precursors for the synthesis of nucleotides (RNA) and lipids.

The culmination of these effects is a significant attenuation of cancer cell proliferation and tumor growth, highlighting the central role of PGAM1 in sustaining the metabolic demands of cancer.[6]

Quantitative Data

The effects of PGAM1 inhibition by this compound (PGMI-004A) have been quantified in various cancer cell lines. The following tables summarize key findings from studies using this inhibitor and through PGAM1 knockdown, providing a clear comparison of its impact on metabolic parameters.

Table 1: Properties of this compound (PGMI-004A)

| Property | Value | Reference |

| Target | Phosphoglycerate Mutase 1 (PGAM1) | [6] |

| IC50 | 13.1 µM | [6] |

Table 2: Effects of PGAM1 Knockdown on Cellular Metabolism in H1299 Lung Cancer Cells

| Metabolic Parameter | Effect of PGAM1 Knockdown | Reference |

| Glycolytic Rate | Decreased | |

| Lactate Production | Decreased | |

| RNA Biosynthesis | Reduced | |

| Lipogenesis | Reduced | |

| NADPH/NADP+ Ratio | Reduced | |

| Oxidative PPP Flux | Reduced |

Table 3: Effects of this compound (PGMI-004A) Treatment on H1299 Lung Cancer Cells

| Parameter | Effect of this compound Treatment | Reference |

| 3-Phosphoglycerate (3-PG) Levels | Increased | [6] |

| 2-Phosphoglycerate (2-PG) Levels | Decreased | [6] |

| Lactate Production | Significantly Reduced | [6] |

| Intracellular ATP Levels | No Significant Effect | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on metabolic reprogramming. These protocols are based on established methods and those described in the foundational research on PGAM1 inhibition.

Cell Culture and Treatment with this compound

-

Cell Lines: Human cancer cell lines such as H1299 (non-small cell lung cancer) or others known to overexpress PGAM1 are suitable.

-

Culture Conditions: Cells should be maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: Dissolve this compound (PGMI-004A) in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations for treatment. A vehicle control (e.g., DMSO alone) should be used in all experiments.

-

Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. The incubation time will vary depending on the specific assay.

Glycolytic Rate Assay

The glycolytic rate can be measured by monitoring the extracellular acidification rate (ECAR), which is largely due to the production and extrusion of lactate.

-

Instrumentation: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used for this assay.

-

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

The day of the assay, replace the culture medium with a specialized assay medium (e.g., XF base medium supplemented with L-glutamine) and incubate in a non-CO2 incubator for 1 hour.

-

Load the sensor cartridge with compounds to be injected during the assay, which typically include glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).

-

Place the cell plate in the extracellular flux analyzer and perform the assay according to the manufacturer's instructions.

-

ECAR is measured in real-time, and the data is used to calculate the glycolytic rate.

-

Lactate Production Assay

This assay directly measures the concentration of lactate in the culture medium.

-

Principle: Lactate concentration is determined using an enzymatic assay that results in a colorimetric or fluorometric product proportional to the amount of lactate present.

-

Procedure:

-

Culture cells in the presence of this compound or vehicle control for the desired duration.

-

Collect the culture medium.

-

If necessary, deproteinize the samples using a 10 kDa molecular weight cutoff spin filter.

-

Use a commercial lactate assay kit (e.g., from Sigma-Aldrich, Abcam, or RayBiotech) and follow the manufacturer's protocol.

-

Briefly, a reaction mixture containing lactate oxidase and a probe is added to the samples and standards.

-

After incubation, the absorbance or fluorescence is measured using a microplate reader.

-

The lactate concentration in the samples is determined by comparison to a standard curve.

-

NADPH/NADP+ Ratio Measurement

This assay determines the ratio of the reduced (NADPH) to the oxidized (NADP+) form of nicotinamide adenine dinucleotide phosphate.

-

Principle: Commercially available kits (e.g., from Promega, Abcam) utilize a luciferase-based or colorimetric method to detect total NADP and NADPH, as well as specific measurement of NADPH after selective degradation of NADP+.

-

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells using the extraction buffer provided in the kit.

-

To measure NADPH specifically, treat a portion of the lysate to degrade NADP+.

-

To measure total NADP+/NADPH, use an untreated portion of the lysate.

-

Add the detection reagent to the samples and standards. This reagent typically contains an enzyme that reduces a substrate in the presence of NADPH to generate a luminescent or colorimetric signal.

-

Measure the signal using a luminometer or spectrophotometer.

-

Calculate the NADPH/NADP+ ratio based on the measurements of total NADP+/NADPH and NADPH alone.

-

RNA Biosynthesis Assay

This assay measures the rate of de novo RNA synthesis.

-

Principle: This method relies on the incorporation of a cell-permeable alkyne-modified uridine analog, such as 5-ethynyl uridine (EU), into newly transcribed RNA. The incorporated EU is then detected via a click chemistry reaction with a fluorescently labeled azide.

-

Procedure:

-

Culture cells and treat with this compound or vehicle control.

-

Add EU to the culture medium and incubate to allow for its incorporation into nascent RNA.

-

Fix and permeabilize the cells.

-

Perform the click reaction by adding a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor azide).

-

Wash the cells to remove excess reagents.

-

The amount of newly synthesized RNA can be quantified by measuring the fluorescence intensity using fluorescence microscopy or flow cytometry. Commercial kits are available for this assay (e.g., from Abcam).

-

Lipogenesis Assay

This assay measures the rate of de novo lipid synthesis.

-

Principle: The rate of lipogenesis is determined by measuring the incorporation of a radiolabeled precursor, such as [3H]-acetate or [14C]-acetate, into the total lipid pool of the cells.

-

Procedure:

-

Culture cells and treat with this compound or vehicle control.

-

Add the radiolabeled acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the incorporation.

-

Lyse the cells and extract the total lipids using a solvent mixture (e.g., chloroform:methanol).

-

Separate the lipid-containing organic phase from the aqueous phase.

-

Evaporate the solvent and measure the radioactivity in the lipid fraction using a scintillation counter.

-

Normalize the radioactivity to the total protein content of the cell lysate to determine the rate of lipogenesis.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its use.

Signaling Pathway of PGAM1 in Metabolic Reprogramming

Caption: this compound inhibits PGAM1, leading to 3-PG accumulation and subsequent inhibition of the PPP.

Experimental Workflow for Studying this compound Effects

Caption: A typical workflow for investigating the effects of this compound on cancer cell metabolism.

Conclusion

This compound is an invaluable tool for researchers, scientists, and drug development professionals studying metabolic reprogramming in cancer. Its specific inhibition of PGAM1 allows for the precise dissection of the roles of glycolysis and interconnected biosynthetic pathways in supporting cancer cell proliferation and survival. The data and protocols presented in this guide provide a solid foundation for utilizing this compound to explore the complexities of cancer metabolism and to evaluate the potential of PGAM1 as a therapeutic target. The continued investigation into the effects of this compound will undoubtedly contribute to a deeper understanding of metabolic vulnerabilities in cancer and may pave the way for novel therapeutic strategies.

References

- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Effect of PGAM1 Inhibition on the Tumor Microenvironment: A Technical Overview

Disclaimer: This document provides a comprehensive overview of the effects of Phosphoglycerate Mutase 1 (PGAM1) inhibition on the tumor microenvironment (TME). The specific inhibitor "Pgam1-IN-1" did not yield specific public data during the literature search. Therefore, this guide synthesizes findings from studies utilizing other PGAM1 inhibitors (e.g., KH3) and PGAM1 gene knockdown techniques to illustrate the therapeutic potential of targeting this enzyme.

Introduction

Phosphoglycerate mutase 1 (PGAM1) is a critical glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2][3] Upregulated in a variety of cancers, PGAM1 plays a central role in promoting tumor cell proliferation and survival by supporting the high glycolytic rates characteristic of the Warburg effect.[4][5] Beyond its cell-intrinsic metabolic functions, emerging evidence highlights a significant role for PGAM1 in shaping the tumor microenvironment, a complex ecosystem of immune cells, stromal cells, blood vessels, and extracellular matrix that influences tumor progression and response to therapy. Inhibition of PGAM1 is being explored as a promising anti-cancer strategy, not only for its direct tumoristatic effects but also for its potential to modulate the TME and enhance anti-tumor immunity.[6][7]

This technical guide provides an in-depth analysis of the preclinical data on the effects of PGAM1 inhibition on the TME, focusing on the modulation of immune cell infiltration and the underlying signaling pathways.

Mechanism of Action: PGAM1 Inhibition and TME Remodeling

PGAM1 inhibition initiates a cascade of events that extend beyond the cancer cell to profoundly impact the surrounding microenvironment. The primary mechanism involves the disruption of cancer cell metabolism, leading to a state of metabolic stress. This, in turn, can trigger immunogenic cell death and alter the secretome of tumor cells, thereby influencing the recruitment and function of various immune cell populations.

Impact on Immune Cell Infiltration

Preclinical studies have demonstrated that the suppression of PGAM1 can significantly remodel the immune landscape within the TME, shifting it from an immunosuppressive to an anti-tumorigenic state. This is primarily characterized by an increase in the infiltration of cytotoxic immune cells and a decrease in suppressive cell populations.

A key study in a hepatocellular carcinoma (HCC) model revealed that targeting PGAM1 promoted the infiltration of CD8+ T-cells.[6] This finding is crucial as CD8+ T-cells are the primary effectors of anti-tumor immunity. Furthermore, in a triple-negative breast cancer model, PGAM1 inhibition was shown to synergize with anti-PD-1 immunotherapy, leading to a significant increase in anti-tumor immunocytes such as CD8+ T cells and M1 macrophages, and a reduction in immunosuppressive cells, including myeloid-derived suppressor cells (MDSCs), M2 macrophages, and regulatory T cells (Tregs).

The table below summarizes the quantitative changes in immune cell populations observed in preclinical models following PGAM1 inhibition.

| Immune Cell Population | Model System | Intervention | Change in Population | Reference |

| CD8+ T-cells | Hepatocellular Carcinoma | PGAM1 inhibitor (KH3) | Increased infiltration | [6] |

| CD4+ T-cells | Hepatocellular Carcinoma | PGAM1 knockdown (shRNA) | Noticeable increase | [6] |

| Myeloid-Derived Suppressor Cells (MDSCs) | Hepatocellular Carcinoma | PGAM1 knockdown (shRNA) | Decrease | [6] |

| Granulocytes | Hepatocellular Carcinoma | PGAM1 knockdown (shRNA) | Decrease | [6] |

Signaling Pathways

The remodeling of the TME by PGAM1 inhibition is underpinned by the modulation of key signaling pathways.

-

Glycolysis and Metabolic Stress: Inhibition of PGAM1 directly blocks a crucial step in glycolysis, leading to an accumulation of 3-phosphoglycerate and a depletion of downstream metabolites.[1] This metabolic reprogramming induces cellular stress and can lead to the release of damage-associated molecular patterns (DAMPs), which act as danger signals to alert and activate the immune system.

-

PD-L1 Downregulation: Studies have shown that PGAM1 inhibition can lead to the downregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[8] PD-L1 is a critical immune checkpoint protein that suppresses T-cell activity by binding to its receptor, PD-1. By reducing PD-L1 expression, PGAM1 inhibition can enhance the susceptibility of tumor cells to T-cell-mediated killing and synergize with immune checkpoint blockade therapies.[6]

Below is a diagram illustrating the proposed signaling pathway linking PGAM1 inhibition to TME remodeling.

Signaling pathway of PGAM1 inhibition on the TME.

Experimental Protocols

This section outlines the general methodologies employed in preclinical studies to assess the impact of PGAM1 inhibition on the tumor microenvironment.

In Vivo Tumor Models

-

Cell Line Xenografts: Human cancer cell lines with high PGAM1 expression are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice) to assess the direct anti-tumor effects of PGAM1 inhibitors. To study the effects on the TME, syngeneic models (implanting murine cancer cells into immunocompetent mice) are used.

-

Patient-Derived Xenografts (PDX): Tumor fragments from human patients are implanted into immunocompromised mice. These models better recapitulate the heterogeneity of human tumors. For TME studies, humanized mouse models (engrafted with human immune cells) are required.

Analysis of Immune Cell Infiltration

-

Immunohistochemistry (IHC): Tumor tissues are fixed, sectioned, and stained with antibodies specific for various immune cell markers (e.g., CD8, CD4, F4/80 for macrophages, FoxP3 for Tregs). The stained slides are then imaged, and the number of positive cells is quantified.

-

Flow Cytometry: Fresh tumor tissues are dissociated into single-cell suspensions. The cells are then stained with a panel of fluorescently labeled antibodies against immune cell surface and intracellular markers. A flow cytometer is used to identify and quantify different immune cell populations.

The following diagram illustrates a general experimental workflow for assessing the in vivo effects of a PGAM1 inhibitor.

General experimental workflow for in vivo studies.

Conclusion and Future Directions

The inhibition of PGAM1 represents a novel and promising therapeutic strategy that extends beyond direct tumor cell killing to beneficially modulate the tumor microenvironment. Preclinical evidence strongly suggests that targeting PGAM1 can enhance anti-tumor immunity by increasing the infiltration of cytotoxic T-cells and reducing the presence of immunosuppressive cell populations. This immunomodulatory effect, coupled with the potential to downregulate PD-L1 expression, provides a strong rationale for combining PGAM1 inhibitors with immune checkpoint blockade and other immunotherapies.

Future research should focus on:

-

Identifying the specific PGAM1 inhibitor "this compound" in the public domain to access its specific preclinical data.

-

Conducting more comprehensive analyses of the cytokine and chemokine profiles within the TME following PGAM1 inhibition to better understand the mechanisms of immune cell recruitment.

-

Evaluating the efficacy of PGAM1 inhibitors in a wider range of tumor types and in combination with various immunotherapeutic agents in clinical trials.

By further elucidating the intricate interplay between cancer metabolism and the immune system, the development of PGAM1 inhibitors holds the potential to offer new and effective treatment options for a broad spectrum of malignancies.

References

- 1. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]

- 2. Phosphoglycerate mutase 1 in cancer: A promising target for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. PGAM1 regulation of ASS1 contributes to the progression of breast cancer through the cAMP/AMPK/CEBPB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. PGAM1 Inhibition Promotes HCC Ferroptosis and Synergizes with Anti‐PD‐1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Pgam1-IN-1 on Cancer Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate mutase 1 (PGAM1) is a pivotal enzyme in the glycolytic pathway, frequently overexpressed in a multitude of human cancers, and correlated with poor prognosis and tumor progression.[1][2][3] Its role extends beyond metabolism, influencing key signaling pathways that drive cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth analysis of the effects of Pgam1-IN-1, a representative small molecule inhibitor of PGAM1, on cancer cell signaling. We will explore its mechanism of action, its impact on critical oncogenic pathways, and provide detailed experimental protocols for assessing its efficacy. Quantitative data from studies on PGAM1 inhibition are summarized to offer a comparative perspective on its potential as a therapeutic strategy.

Introduction: PGAM1 as a Therapeutic Target

Cancer cells exhibit a reprogrammed metabolism characterized by a high rate of glycolysis, even in the presence of oxygen—a phenomenon known as the Warburg effect. This metabolic shift provides the necessary energy and biosynthetic precursors for rapid cell proliferation.[4] PGAM1, which catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), is a critical regulator of this process.[2][4] Upregulation of PGAM1 has been observed in numerous cancers, including lung, breast, prostate, and pancreatic cancer.[1][5][6][7]

This compound is a representative small molecule inhibitor designed to target the enzymatic activity of PGAM1. By blocking the conversion of 3-PG to 2-PG, this compound not only disrupts the glycolytic flux but also leads to an accumulation of 3-PG and a reduction in 2-PG.[4] These changes in metabolite concentrations have profound downstream effects on various signaling pathways, making PGAM1 an attractive target for cancer therapy. This guide will use "this compound" to represent the class of potent and specific PGAM1 inhibitors for which a growing body of research is available.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of PGAM1. This leads to two major consequences for cancer cells:

-

Metabolic Reprogramming: The inhibition of PGAM1 leads to a bottleneck in the glycolytic pathway. This results in decreased production of pyruvate and lactate, and a reduction in the flux through the pentose phosphate pathway (PPP), which is crucial for nucleotide and fatty acid synthesis.[4][5]

-

Non-Glycolytic Functions: Emerging evidence suggests that PGAM1 has functions independent of its metabolic activity. For instance, PGAM1 can interact with other proteins, such as α-smooth muscle actin (ACTA2), to promote cancer cell migration and invasion.[8] this compound, by potentially altering the conformation of PGAM1, may also interfere with these non-glycolytic interactions.

Impact on Cancer Cell Signaling Pathways

Inhibition of PGAM1 by this compound has been shown to modulate several key signaling pathways implicated in cancer progression.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that PGAM1 can be a downstream target of this pathway.[7] Conversely, inhibition of PGAM1 can also impact mTOR signaling. By reducing the energy supply and biosynthetic precursors, this compound can lead to the activation of AMPK, a negative regulator of mTOR.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for cell fate determination, proliferation, and migration. Dysregulation of this pathway is a hallmark of many cancers. Research indicates that PGAM1 can promote the progression of some cancers, such as breast cancer, through the activation of the Wnt/β-catenin pathway.[9] Inhibition of PGAM1 with this compound may therefore lead to a downregulation of this pathway, contributing to the suppression of tumor growth and metastasis.

TGF-β Signaling

In non-small cell lung carcinoma, PGAM1 has been shown to function as an oncogene by activating the transforming growth factor-β (TGF-β) signaling pathway. Silencing of PGAM1 impairs this pathway, leading to reduced proliferation and invasion.

Apoptosis and Cell Cycle Regulation

This compound can induce apoptosis in cancer cells. Knockdown of PGAM1 has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[6] Furthermore, it can lead to the activation of caspase-3, a key executioner of apoptosis.[6] In some cancer cell lines, inhibition of PGAM1 also induces S-phase cell cycle arrest.[7][10]

Quantitative Data on PGAM1 Inhibition

The following tables summarize quantitative data from various studies on the effects of PGAM1 inhibition.

Table 1: Effect of PGAM1 Inhibition on Cell Viability and Proliferation

| Cell Line | Method of Inhibition | Assay | Result | Reference |

| PC-3 (Prostate) | siRNA | CCK-8 | Significant inhibition at 72h and 96h (P < 0.001) | [6] |

| 22Rv1 (Prostate) | siRNA | CCK-8 | Significant inhibition at 72h and 96h (P < 0.001) | [6] |

| U87 (Glioma) | siRNA | MTT | Reduced cell proliferation | [10] |

| Aspc-1 (Pancreatic) | siRNA | CCK-8 | Decreased proliferation, obvious at 72h | [7] |

| Panc-1 (Pancreatic) | siRNA | CCK-8 | Decreased proliferation, obvious at 72h | [7] |

Table 2: Effect of PGAM1 Inhibition on Apoptosis

| Cell Line | Method of Inhibition | Assay | Result | Reference |

| PC-3 (Prostate) | siRNA | Flow Cytometry | Apoptotic cells increased from 6.68% to 20.50% (P < 0.001) | [6] |

| 22Rv1 (Prostate) | siRNA | Flow Cytometry | Apoptotic cells increased from 4.77% to 16.93% (P < 0.01) | [6] |

| U87 (Glioma) | siRNA | Western Blot | Upregulation of Bax, downregulation of Bcl-2, activation of caspase-3 | [10] |

Table 3: Effect of PGAM1 Inhibition on Cell Migration and Invasion

| Cell Line | Method of Inhibition | Assay | Result | Reference |

| PC-3 (Prostate) | siRNA | Transwell | Prominently decreased migration and invasion (P < 0.01) | [6] |

| 22Rv1 (Prostate) | siRNA | Transwell | Prominently decreased migration and invasion (P < 0.01) | [6] |

| Aspc-1 (Pancreatic) | siRNA | Transwell | Significantly decreased migration and invasion | [7][11] |

| Panc-1 (Pancreatic) | siRNA | Transwell | Significantly decreased migration and invasion | [7][11] |

Table 4: Effect of PGAM1 Inhibition on Metabolite Levels

| Cell Line | Method of Inhibition | Metabolite | Change | Reference |

| H1299 (Lung) | shRNA / PGMI-004A | 3-PG | Increased | [4] |

| H1299 (Lung) | shRNA / PGMI-004A | 2-PG | Decreased | [4] |

| Various Cancer Cells | shRNA | 3-PG | Increased | [4] |

| Various Cancer Cells | shRNA | 2-PG | Decreased | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's efficacy.

Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells (e.g., 3 x 10³ cells/well) in a 96-well plate and culture for 24 hours.[6]

-

Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72, 96 hours).

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 2-4 hours.[1][6]

-

Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[1][6]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease inhibitors.[12]

-

Quantification: Determine protein concentration using a Bradford or BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PGAM1, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin) overnight at 4°C.[5][6]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][5]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Transwell Migration and Invasion Assay

This assay assesses the migratory and invasive potential of cancer cells.

-

Cell Preparation: Resuspend cells in serum-free medium.

-

Chamber Seeding: Seed cells (e.g., 5 x 10⁴ cells) into the upper chamber of a Transwell insert (8 µm pore size).[9] For invasion assays, the insert is pre-coated with Matrigel.[9]

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10-20% FBS) to the lower chamber.[1][2]

-

Incubation: Incubate the plate for 16-24 hours.

-

Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.[2]

-

Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.

References

- 1. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression [jcancer.org]

- 2. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PGAM1 regulation of ASS1 contributes to the progression of breast cancer through the cAMP/AMPK/CEBPB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells [imrpress.com]

- 6. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. techscience.com [techscience.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. dovepress.com [dovepress.com]

- 12. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Pgam1-IN-1 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2][3] While extensively studied for its role in cancer metabolism, where its upregulation is often associated with tumor progression and resistance to therapy, the function of PGAM1 in the central nervous system and its potential as a therapeutic target in neuroinflammation is an emerging area of investigation.[4][5][6][7][8] This technical guide explores the therapeutic potential of Pgam1-IN-1, a known inhibitor of PGAM1, in the context of neuroinflammation. We will delve into the current understanding of PGAM1's role in the brain, present available data on its inhibition, and provide detailed experimental protocols and pathway diagrams to facilitate further research in this domain.

PGAM1 in the Central Nervous System and Neuroinflammation

PGAM1 is expressed in the brain and plays a crucial role in cerebral glycolysis to meet the high energy demands of neuronal activity.[1] Studies have shown that PGAM1 is susceptible to oxidative stress, a key feature of neurodegenerative diseases and ischemic brain injury.[1] Interestingly, research on spinal cord ischemia has demonstrated that a cell-permeable form of PGAM1 (Tat-PGAM1) can reduce neuronal damage by mitigating oxidative stress, microglial activation, and the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1] This suggests that the enzymatic activity of PGAM1 may have a neuroprotective role, and consequently, its inhibition could potentially exacerbate or induce a pro-inflammatory state. This counterintuitive approach forms the basis for exploring PGAM1 inhibitors like this compound in specific neuroinflammatory contexts where metabolic reprogramming of immune cells is a key pathological feature.

Quantitative Data

The following table summarizes the available quantitative data for this compound and other relevant modulators of PGAM1 activity.

| Compound | Target | Assay Type | Value | Cell/System | Source |

| This compound | PGAM1 | Biochemical Assay | IC50: 6.4 μM | N/A | [9] |

| Tat-PGAM1 | PGAM1 (Agonist) | Western Blot | Concentration-dependent increase in intracellular polyhistidine levels (1.0-5.0 μM) | NSC34 cells | [1] |

| Tat-PGAM1 | PGAM1 (Agonist) | Western Blot | Time-dependent increase in intracellular polyhistidine levels (15-60 min at 3.0 μM) | NSC34 cells | [1] |

| Tat-PGAM1 | PGAM1 (Agonist) | ELISA | Significant decrease in IL-1β, IL-6, and TNF-α levels post-ischemia | Rabbit Spinal Cord | [1] |

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of PGAM1 in neuroinflammation are provided below.

In Vitro Assessment of PGAM1 Inhibition on Microglial Activation

This protocol outlines a general workflow to assess the effect of this compound on the inflammatory response of microglial cells.

-

Cell Culture:

-

Culture murine or human microglial cell lines (e.g., BV-2 or HMC3) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plate cells at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 μM) for 2 hours.

-

Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

-

Incubate for 24 hours.

-

-

Nitric Oxide (NO) Assay (Griess Reagent System):

-

Collect 50 μL of the cell culture supernatant.

-

Add 50 μL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 μL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Analysis (ELISA):

-

Collect the cell culture supernatant.

-

Perform ELISAs for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.

-

In Vivo Model of Neuroinflammation (Spinal Cord Ischemia)

This protocol is adapted from studies investigating the effects of PGAM1 modulation in an animal model of spinal cord ischemia.[1]

-

Animal Model:

-

Use adult male New Zealand White rabbits.

-

Anesthetize the animals and induce spinal cord ischemia by occluding the abdominal aorta for a defined period (e.g., 15 minutes).

-

-

Drug Administration:

-

Administer this compound or vehicle control intravenously or intrathecally at a predetermined dose and time point relative to the ischemic insult.

-

-

Tissue Collection and Processing:

-

At a specified time post-ischemia (e.g., 48 hours), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

-

Dissect the spinal cord and post-fix the tissue in 4% paraformaldehyde overnight.

-

Cryoprotect the tissue in a graded series of sucrose solutions.

-

Section the spinal cord tissue using a cryostat.

-

-

Immunohistochemistry for Microglial Activation:

-

Mount the sections on slides and perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

-

Incubate the sections with a primary antibody against a microglial marker, such as Iba-1, overnight at 4°C.

-

Wash the sections and incubate with a fluorescently labeled secondary antibody.

-

Counterstain with DAPI to visualize nuclei.

-

Mount the coverslips and visualize the sections using a fluorescence microscope.

-

Quantify the Iba-1 immunoreactivity to assess microglial activation.

-